7-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
7-Methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido-triazinone core with a methyl group at position 7 and a sulfanyl-linked 4-methylpiperidine substituent at position 2.
Properties
IUPAC Name |
7-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-5-7-19(8-6-11)14(21)10-23-15-17-13-4-3-12(2)9-20(13)16(22)18-15/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYVNEXZBVGIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C16H20N4O2S, and it has garnered attention for its biological activities, particularly in the fields of oncology and infectious diseases.
- Molecular Weight : 332.4 g/mol
- IUPAC Name : 7-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
- CAS Number : 896317-67-2
Biological Activity Overview
Research has indicated that compounds similar to 7-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit various biological activities including:
- Antitumor Activity : Compounds within the pyrido-triazine family have shown promising results against different cancer cell lines. The structure of this compound suggests potential inhibition of critical pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : The presence of the piperidine moiety enhances lipid solubility, which is crucial for membrane penetration and activity against bacterial and fungal pathogens. Studies have demonstrated that derivatives with similar structures possess significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some related compounds have been studied for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Pyrido-Triazine Core : This scaffold is known for its biological versatility.
- Piperidine Substituent : Enhances interaction with biological targets due to its basic nitrogen atom.
- Sulfanyl Group : May contribute to the reactivity and interaction with various biomolecules.
Data Tables
Case Study 1: Antitumor Activity
In a study evaluating the efficacy of pyrido-triazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), compounds showed notable cytotoxic effects. The study highlighted that the combination of these derivatives with conventional chemotherapy agents like doxorubicin resulted in enhanced apoptosis and reduced cell viability compared to controls .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of similar compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness, revealing that modifications to the piperidine ring can enhance antimicrobial potency .
Research Findings
Recent research has focused on elucidating the mechanism behind the biological activities associated with this compound. Key findings include:
- Inhibition Studies : Various assays have confirmed that derivatives inhibit specific kinases involved in cancer progression.
- Molecular Docking : Computational studies suggest strong binding affinities to target proteins related to tumor growth and inflammation.
Scientific Research Applications
The compound 7-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS Number: 896317-67-2) has garnered attention in various fields of research due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its applications, supported by relevant data and case studies.
Pharmaceutical Research
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido[1,2-a][1,3,5]triazinones have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study published in Cancer Letters demonstrated that triazinone derivatives could effectively target specific pathways involved in tumor growth .
Neuroprotective Effects
The presence of the piperidine moiety suggests potential neuroprotective effects. Compounds containing piperidine have been investigated for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. A relevant study highlighted the neuroprotective effects of piperidine derivatives in animal models of neurodegeneration .
Agricultural Applications
Pesticidal Properties
Research into similar sulfur-containing heterocycles has shown promise as potential pesticides. The unique structure of this compound may allow it to act on specific pest targets while minimizing damage to non-target species. Preliminary studies suggest that modifications to the sulfanyl group can enhance insecticidal activity .
Material Science
Polymeric Applications
The compound's unique chemical structure allows for potential applications in polymer synthesis. Research has indicated that incorporating triazine derivatives can improve the thermal stability and mechanical properties of polymers. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Case Study 1: Anticancer Activity
A study published in Molecular Cancer Therapeutics evaluated a series of pyrido[1,2-a][1,3,5]triazinone derivatives for their anticancer effects. The results indicated that specific modifications to the sulfanyl group significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection
In a study published in Neuroscience Letters, researchers explored the neuroprotective effects of a related piperidine compound in a rat model of ischemic stroke. The findings suggested that treatment with the compound resulted in reduced neuronal death and improved functional recovery, which was attributed to its antioxidant properties .
Case Study 3: Agricultural Efficacy
A preliminary field trial assessed the insecticidal efficacy of a compound structurally similar to 7-methyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one against aphids on crops. Results showed a significant reduction in pest populations compared to untreated controls, indicating potential for development as an eco-friendly pesticide .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected 4H-Pyrido[1,2-a][1,3,5]triazin-4-one Derivatives
Key Observations:
- Position 2 Flexibility: The sulfanyl group at position 2 is a common feature in analogs like A891195 and A891197, but the target compound’s 4-methylpiperidin-1-yl-2-oxoethyl chain distinguishes it by introducing a tertiary amine and ketone group. This may enhance blood-brain barrier penetration compared to aryl-sulfanyl analogs .
- Position 7 Methylation: Methylation at position 7 is conserved across multiple derivatives (e.g., A891195, 4e1), suggesting steric and electronic stabilization of the core structure .
Pharmacological and Physicochemical Properties
- Lipophilicity: The 4-methylpiperidine group in the target compound likely increases logP compared to morpholine () or piperazine () analogs, which could improve membrane permeability but reduce aqueous solubility .
- Synthetic Accessibility: The synthesis of 2-sulfanyl pyrido-triazinones typically involves alkylation of 2-amino precursors (e.g., ’s method using alkyl anhydrides), but the target compound’s complex substituent may require additional steps for piperidine coupling .
Comparison with Pyrido-Pyrimidinone Derivatives
Pyrido-pyrimidinones (e.g., ’s 2-(3-methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) share a similar fused-ring system but differ in nitrogen placement. These compounds often exhibit kinase inhibitory activity, whereas pyrido-triazinones are less studied but may target distinct pathways due to altered electronic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
